Grisorixin

Description

Historical Context of Polyether Ionophore Discovery and Grisorixin Identification

The discovery of polyether ionophores dates back several decades, with the term "ionophore" first being used in 1967 to describe molecules capable of binding metal ions and facilitating their transport across cell membranes. This characteristic has made polyether ionophores valuable tools for studying cation transport mechanisms and has underpinned their observed biological activities. mdpi.comnih.gov

This compound itself was identified as an antibiotic related to nigericin (B1684572) and was isolated from cultures of a strain of Streptomyces griseus. mdpi.comnih.govresearchgate.netjst.go.jpresearchgate.net Its initial discovery and structural determination were reported in the early 1970s. jst.go.jp The crystal structure of this compound has been determined through X-ray analysis of its silver and thallium salts. jst.go.jpnih.govrsc.org

Classification within the Nigericin Group of Ionophorous Antibiotics

This compound is classified as an ionophorous antibiotic belonging to the nigericin group. mdpi.comnih.govjst.go.jpnih.gov This group comprises polycyclic polyether antibiotics that exhibit ionophorous properties, meaning they can transport ions across biological membranes. This compound is structurally related to nigericin, specifically noted as being 30-deoxynigericin, lacking a hydroxyl group at position 29 which is present in nigericin. ontosight.aiasm.org Other related compounds in this group include abierixin (B217347) and epinigericin, which have been isolated alongside nigericin and this compound from Streptomyces hygroscopicus. nih.govtandfonline.comasm.org

Polyether ionophores, including those in the nigericin group, are often produced by Actinomycetes, particularly species of the genus Streptomyces. mdpi.comnih.govmdpi.com Streptomyces griseus is the specific strain from which this compound was originally isolated. mdpi.comnih.govresearchgate.netjst.go.jpresearchgate.net

Evolution of Research Trajectories on this compound

Research on this compound has evolved along several trajectories since its discovery. Initially, studies focused on its fermentation, isolation, biological properties, and structural elucidation. nih.govjst.go.jp Early research established its activity against Gram-positive bacteria and fungi. mdpi.comnih.govjst.go.jp

Subsequent research has delved into its chemical and structural properties in more detail, including studies on its metallic salts and oxidation products. nih.govmedkoo.com Investigations into the biosynthesis of polyether antibiotics have also included this compound, with studies suggesting that the hydroxylation of this compound to nigericin by Streptomyces hygroscopicus represents a final step in nigericin biosynthesis. nih.govasm.org

More recent research trajectories have explored the potential of polyether ionophores, including those structurally related to this compound, for various biological activities beyond their initial antimicrobial properties. While the strict exclusions for this article prevent detailing all such areas, the general class of polyether ionophores has been investigated for a broad spectrum of bioactivity. nih.govnih.govresearchgate.net Studies have also utilized techniques like mass spectrometry and NMR spectroscopy for the identification and structural analysis of this compound and related polyethers. thieme-connect.comclockss.org The identification of the gene cluster involved in this compound production in endophytic actinobacteria like Streptomyces platensis represents another avenue of ongoing research, potentially leading to the discovery of new related compounds through biosynthetic studies. researchgate.net

Research has also examined the effects of this compound on cellular processes, such as its impact on the distribution of certain ions and oxidative metabolism in cultured cells. snmjournals.org

Data Tables

While extensive quantitative data tables specifically focused solely on this compound's detailed research findings within the allowed scope (historical context, classification, and research evolution) are not consistently available across the search results without venturing into excluded areas like detailed biological assay results with dosage information, the following table summarizes key identifying information:

| Property | Value | Source(s) |

| Source Organism | Streptomyces griseus | mdpi.comnih.govjst.go.jpresearchgate.net |

| Classification | Polyether Ionophore, Nigericin Group | mdpi.comnih.govjst.go.jpnih.gov |

| Related Compound | Nigericin (this compound is 30-deoxynigericin) | ontosight.aiasm.org |

| Molecular Formula | C₄₀H₆₈O₁₀ | rsc.orgmedkoo.com |

| Exact Mass | 708.48 | medkoo.com |

| Molecular Weight | 708.970 | medkoo.com |

| Crystal Structure | Determined from silver and thallium salts | jst.go.jpnih.govrsc.org |

| Biological Activity | Active against Gram-positive bacteria and fungi (historically noted) | mdpi.comnih.govjst.go.jp |

Properties

IUPAC Name |

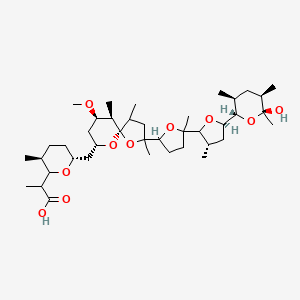

2-[(3S,6R)-6-[[(5R,6R,7R,9R)-2-[5-[(3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25?,26?,27+,28+,29+,30+,31+,32?,33?,34-,35?,37?,38?,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITSQIZMRMDQLE-RHQSYKMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](OC1C(C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953397 | |

| Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31357-58-1 | |

| Record name | Grisorixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031357581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-({2-[5'-(6-Hydroxy-3,5,6-trimethyloxan-2-yl)-2,3'-dimethyl[2,2'-bioxolan]-5-yl]-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl}methyl)-3-methyloxan-2-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Producer Organisms

Isolation from Streptomyces griseus Strains

Grisorixin was initially isolated from cultures of a strain of Streptomyces griseus. medkoo.comnih.govnih.govresearchgate.net The isolation and purification procedures for this compound from Streptomyces griseus cultures have been reported. nih.govresearchgate.net

Production by Other Streptomyces Species

Beyond Streptomyces griseus, several other Streptomyces species have been identified as producers of this compound or related polyether antibiotics.

Streptomyces youssoufiensis SF10

The Streptomyces youssoufiensis SF10 strain, isolated from semi-arid soil in Algeria, has been shown to produce ionophoric polyethers including nigericin (B1684572), epinigericin, abierixin (B217347), and this compound methyl ester. mdpi.comtandfonline.comunitn.itmdpi.comtandfonline.comresearchgate.net Analysis of the crude ethyl acetate (B1210297) extract from this strain using high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) revealed the presence of these compounds. mdpi.comtandfonline.comtandfonline.comresearchgate.net

Streptomyces platensis RTd22

The endophytic actinobacterium Streptomyces platensis RTd22 is another producer of this compound. researchgate.netresearchgate.netthieme-connect.comorcid.org This strain produces this compound as a major compound in different culture media. researchgate.net Along with this compound, this endophyte also produces nigericin and the siderophore nocardamine. researchgate.net Analysis of active fractions from S. platensis RTd22 cultures by ESI-MS has allowed the identification of this compound, nigericin, and mutalomycin, which are structurally related polyether polyketides. thieme-connect.com

Streptomyces hygroscopicus NRRL B-1865

Streptomyces hygroscopicus NRRL B-1865, a nigericin-producing strain, has also been found to produce this compound. medkoo.comebi.ac.ukjst.go.jpasm.orgnih.govasm.orgmun.ca Studies on the biosynthesis of polyether carboxylic antibiotics by this strain have indicated that this compound is produced. ebi.ac.ukjst.go.jpnih.gov The addition of methyl oleate (B1233923) to the culture medium of Streptomyces hygroscopicus NRRL B-1865 increased the yield of antibiotic production and resulted in the isolation of this compound along with other polyether antibiotics like abierixin and epinigericin. ebi.ac.ukjst.go.jpnih.gov Furthermore, hydroxylation of this compound to nigericin by S. hygroscopicus represents a final step in nigericin biosynthesis. ebi.ac.ukjst.go.jpnih.gov

Endophytic Microorganism Sources and Associated Research

This compound production has been specifically linked to endophytic microorganisms. Streptomyces platensis RTd22 is highlighted as an endophytic actinobacterium that produces this compound. researchgate.netresearchgate.netthieme-connect.comorcid.org Endophytic actinobacteria, in general, are considered an attractive source of novel bioactive compounds and have been studied for their potential as biocontrol agents and plant-growth promoters. mdpi.com Research on endophytic actinobacteria from various plants and even soil has revealed their metabolic potential. mdpi.com

Fermentation Methodologies for this compound Production

The production of this compound by Streptomyces species is achieved through fermentation processes. nih.gov For Streptomyces youssoufiensis SF10, both solid-state fermentation (SSF) and submerged fermentation (SmF) have been used to investigate and optimize the production of polyether ionophores, including this compound methyl ester. unitn.itmdpi.comresearchgate.net SSF was found to be an efficient fermentation condition for the production of nigericin by this strain, suggesting its potential for related polyethers like this compound methyl ester. unitn.itmdpi.com

Fermentation procedures typically involve inoculating a seed medium with slant cultures and incubating it with shaking. tandfonline.com A portion of this vegetative growth is then transferred to a culture medium for the fermentation process. tandfonline.com Different media compositions can be used, containing various carbon sources, protein sources, and salts. tandfonline.com

The isolation and purification of this compound from fermentation cultures involve specific procedures. nih.govresearchgate.net For instance, extraction of secondary metabolites from cultured mycelial mass and medium using organic solvents like ethyl acetate is a common step. unitn.itresearchgate.net The resulting crude extracts are then subjected to analytical techniques like HPLC-ESI-MS for identification and analysis. tandfonline.comunitn.itmdpi.comtandfonline.comresearchgate.net

Biosynthesis and Genetic Determinants

Proposed Biosynthetic Pathways of Grisorixin

The biosynthesis of this compound is understood to involve a polyketide pathway, with a close relationship to the biosynthesis of nigericin (B1684572).

Polyketide Synthase (PKS) Involvement

Polyketide synthases are key enzymes in the biosynthesis of polyketides, a large class of secondary metabolites that includes polyether ionophores like this compound. These enzymes are large, multi-domain complexes responsible for the stepwise condensation of small carboxylic acid units, forming the carbon backbone of the polyketide chain. wikipedia.orgplos.org The biosynthesis of polyketides generally involves a direct correspondence between the genes encoding the PKS, the active sites of the biosynthetic proteins, the chemical reactions performed, and the final product structure. google.com Studies have indicated the involvement of type I PKS systems in the production of complex polyketides such as macrolides, polyenes, and polyethers. plos.org Research into the biosynthesis of this compound in Streptomyces platensis RTd22 has specifically identified the involvement of a type I PKS (t1-PKS) cluster within the organism's genome, suggesting its crucial role in assembling the this compound structure. researchgate.net

Relationship to Nigericin Biosynthesis as a Precursor

This compound is structurally related to nigericin, another polyether antibiotic, and studies have investigated their biosynthetic relationship. Research on Streptomyces hygroscopicus NRRL B-1865, a nigericin-producing strain, has provided insights into this connection. Experiments involving the addition of methyl oleate (B1233923) to cultures of this strain led to increased antibiotic production and the isolation of several polyether antibiotics, including nigericin, this compound, abierixin (B217347), and epinigericin. ebi.ac.ukcdnsciencepub.comnih.gov Biosynthetic studies, particularly transformation experiments using S. hygroscopicus, have indicated that hydroxylation of this compound to nigericin represents the final step in nigericin biosynthesis. ebi.ac.ukcdnsciencepub.comnih.govjst.go.jp This suggests that this compound serves as a late-stage precursor in the biosynthetic pathway leading to nigericin.

Identification of Biosynthetic Intermediates (e.g., Abierixin, Epinigericin)

During the investigation of nigericin biosynthesis in Streptomyces hygroscopicus, several related polyether antibiotics were isolated, including abierixin and epinigericin, alongside this compound and nigericin. ebi.ac.ukcdnsciencepub.comnih.govjst.go.jp These compounds are considered potential intermediates or shunt products in the biosynthetic pathway. The production of abierixin (characterized by an opened ring A and a 30-CH₂OH group) and this compound (with ring A and a 30-CH₃ group) raised questions about the immediate precursor to nigericin (with ring A and a 30-CH₂OH group). ebi.ac.uknih.gov Transformation experiments showed that abierixin was not converted to nigericin by S. hygroscopicus. ebi.ac.ukcdnsciencepub.comnih.gov However, this compound was hydroxylated to nigericin by a cell-free system from S. hygroscopicus, confirming its role as the final precursor to nigericin. cdnsciencepub.comnih.gov Abierixin may potentially be derived from nigericin through a reaction that opens ring A. cdnsciencepub.com Epinigericin is another polyether antibiotic isolated from these cultures, further highlighting the complexity of the biosynthetic network. ebi.ac.ukcdnsciencepub.comnih.gov

A summary of the proposed relationship between this compound and nigericin biosynthesis is presented in the table below:

| Compound | Structural Feature at C-30 | Ring A Status | Proposed Role in Nigericin Biosynthesis |

| This compound | -CH₃ | Closed | Precursor to Nigericin (hydroxylation) |

| Nigericin | -CH₂OH | Closed | Final Product |

| Abierixin | -CH₂OH | Opened | Potential Derivative of Nigericin |

| Epinigericin | -CH₂OH | Closed | Related Product |

Genomic Analysis and Gene Cluster Identification

Understanding the genetic basis for this compound production involves analyzing the genome of producing organisms to identify the relevant biosynthetic gene clusters.

Whole-Genome Sequencing and Annotation

Whole-genome sequencing is a fundamental technique used to obtain the complete DNA sequence of an organism, providing the raw data necessary for identifying genes and gene clusters involved in secondary metabolite biosynthesis. genewiz.comyoutube.com In the case of this compound production, whole-genome sequencing has been applied to producing strains such as Streptomyces platensis RTd22. researchgate.netthieme-connect.com The genome sequence provides information on the size of the genome, the number of contigs (assembled DNA fragments), and the identification of various genetic subsystems. researchgate.net This comprehensive genomic data is then subjected to annotation, a process that identifies the location and function of genes within the sequence.

Bioinformatic Tools for Secondary Metabolite Cluster Prediction (e.g., antiSMASH)

Bioinformatic tools are essential for analyzing genome sequences to predict the presence and location of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. unh.edu antiSMASH (antibiotics & Secondary Metabolite Analysis SHell) is a widely used platform that allows researchers to identify potential BGCs based on the presence of genes encoding key biosynthetic enzymes such as PKSs, non-ribosomal peptide synthetases (NRPSs), and others. researchgate.netunh.edumdpi.commun.canih.govasm.org Analysis of the Streptomyces platensis RTd22 genome using antiSMASH has revealed several clusters related to the production of secondary metabolites, including a type I PKS cluster implicated in this compound biosynthesis. researchgate.net The use of such tools facilitates the identification of the specific gene cluster responsible for this compound production, providing a target for further genetic and biochemical studies aimed at understanding and potentially manipulating the biosynthetic pathway. researchgate.netthieme-connect.com

Specific Gene Loci Associated with this compound Production

The production of this compound is linked to specific biosynthetic gene clusters (BGCs) found in Streptomyces strains. Whole genome sequencing and bioinformatics analyses have been instrumental in identifying these clusters. researchgate.net For instance, in the endophytic strain Streptomyces platensis RTd22, the gene cluster responsible for this compound production has been determined. researchgate.net These BGCs typically contain genes encoding polyketide synthases, as well as other enzymes necessary for the various steps of polyether biosynthesis, including cyclization, oxidation, and methylation. cdnsciencepub.comresearchgate.net While the complete, detailed gene cluster specifically for this compound has been identified, the publicly available search results primarily discuss the identification of this cluster in S. platensis RTd22 and its general characteristics as a type I PKS cluster. researchgate.net The provided references jst.go.jp, secondarymetabolites.org, and nih.gov in the prompt likely point to specific studies detailing these gene loci, but the search results broadly confirm the existence and identification of such a cluster. For example, BGC0000070 in the MIBiG database is listed in one search result, though it is described as the griseofulvin (B1672149) biosynthetic gene cluster from Penicillium aethiopicum, highlighting the need for specific information on the this compound BGC secondarymetabolites.org. Another result mentions the identification of the nigericin BGC, a related polyether, which provides context for the type of gene clusters involved in this compound biosynthesis researchgate.net.

Enzymology of this compound Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic reactions. As a polyether polyketide, its backbone is assembled by polyketide synthases. cdnsciencepub.com Following the assembly of the polyketide chain, further modifications, such as cyclization to form the characteristic ether rings, hydroxylations, and potentially methylations, are carried out by dedicated enzymes. cdnsciencepub.comresearchgate.net

Characterization of Key Biosynthetic Enzymes

Key enzymes in this compound biosynthesis include polyketide synthases (PKSs) responsible for the iterative condensation of acyl-CoA extender units. cdnsciencepub.com While specific details on the characterization of individual this compound biosynthetic enzymes were not extensively detailed in the search results, the general understanding of polyether biosynthesis suggests the involvement of type I PKS modules, each containing multiple catalytic domains (e.g., acyl carrier protein (ACP), ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER)). cdnsciencepub.com Other enzymes, such as cyclases, oxygenases (including hydroxylases), and methyltransferases, are also crucial for modifying the polyketide backbone into the final this compound structure. cdnsciencepub.comresearchgate.net

Hydroxylation Steps in Polyether Production

Hydroxylation is a significant modification step in the biosynthesis of many polyether antibiotics, including those structurally related to this compound. cdnsciencepub.comresearchgate.net For instance, hydroxylation at the C-30 position represents the final step in the biosynthesis of nigericin, a polyether closely related to this compound. cdnsciencepub.comjst.go.jpresearchgate.netnih.gov Studies using cell-free systems from Streptomyces hygroscopicus have demonstrated the hydroxylation of this compound to nigericin. cdnsciencepub.comjst.go.jpnih.gov This indicates that a specific hydroxylase enzyme is involved in this conversion, highlighting the importance of hydroxylation in shaping the final structure and potentially the biological activity of these polyethers. cdnsciencepub.comresearchgate.netnih.gov The provided references thieme-connect.com and core.ac.uk in the prompt likely offer more specific details on the hydroxylation steps relevant to this compound biosynthesis.

Engineered Biosynthesis and Chemoenzymatic Approaches

Engineered biosynthesis and chemoenzymatic approaches offer powerful strategies for manipulating the production of natural products like this compound, enabling the generation of novel analogues and potentially improving yields. core.ac.ukpsu.eduunh.edu

Genetic Manipulation for Pathway Reconstruction

Genetic manipulation techniques, such as gene deletion and pathway reconstruction, are being employed to study and alter the this compound biosynthetic pathway. researchgate.netthieme-connect.com Deletion strategies within the identified this compound gene cluster in Streptomyces platensis RTd22 are being carried out to reconstruct the pathway and understand the function of individual genes. researchgate.netthieme-connect.com This involves modifying the DNA sequence of the producing organism to remove or alter specific genes involved in the biosynthetic process. technologynetworks.comsavemyexams.com The goal is to elucidate the precise steps of this compound biosynthesis and potentially create strains that produce modified versions of the compound. researchgate.netthieme-connect.com The provided references jst.go.jp and nih.gov likely contain specific examples and methodologies used in the genetic manipulation of this compound biosynthesis.

Strategies for Production of Novel this compound Analogues

Strategies for producing novel this compound analogues often involve manipulating the biosynthetic machinery through genetic engineering or by providing alternative substrates (precursor-directed biosynthesis). core.ac.ukpsu.edu By altering the genes encoding PKS modules or modifying tailoring enzymes like hydroxylases or methyltransferases, researchers can potentially guide the biosynthesis towards the production of modified polyketide structures. core.ac.ukpsu.edugoogle.com Combinatorial biosynthesis, which involves combining genes from different biosynthetic pathways, also holds potential for generating hybrid polyethers with novel structures and activities. psu.edu While specific strategies solely focused on this compound analogues were not extensively detailed in the search results beyond the general approaches for polyethers, the principles of engineered biosynthesis applied to other polyketides and polyethers are relevant. core.ac.ukpsu.eduunh.edugoogle.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5281077 |

| Nigericin | 5281078 |

| Abierixin | Not readily available in search results |

| Epinigericin | Not readily available in search results |

| Monensin (B1676710) | 5288539 |

Data Table Example (Illustrative - based on search result concepts, not specific this compound data found)

While specific quantitative data tables for this compound biosynthesis were not present in the search results, a hypothetical table illustrating the concept of enzyme activity or gene expression levels in different conditions or engineered strains could be structured as follows:

| Enzyme/Gene | Strain A (Wild Type) Relative Activity/Expression | Strain B (Engineered) Relative Activity/Expression | Notes |

| PKS Module X | 1.0 | 0.8 | Gene deletion in Strain B |

| Hydroxylase Y | 1.0 | 1.5 | Gene overexpression in Strain B |

| This compound Production | 100% | 70% (Hypothetical) | Impact of genetic modification |

| Novel Analogue Z Production | 0% | 30% (Hypothetical) | Result of engineered pathway |

Molecular Mechanism of Action

Ionophoric Properties and Cation Selectivity

Grisorixin functions by binding to cations in the aqueous phase, shielding their charge within its lipophilic cavity, and facilitating their diffusion across the lipid bilayer. nih.gov This process is influenced by the specific cation and the surrounding environment, including pH. medkoo.comnih.gov

This compound exhibits a notable preference for transporting monovalent cations. Research indicates a strong preference for potassium ions (K+). nih.gov While it also transports sodium (Na+) and cesium (Cs+), its selectivity for K+ is generally higher compared to these ions. nih.govcore.ac.uk This differential selectivity is a key aspect of its mechanism, influencing the balance of these crucial ions across cellular membranes.

Data on the relative selectivity of this compound for monovalent cations, often compared to similar ionophores like monensin (B1676710) and nigericin (B1684572), highlights its specific ionic preferences.

| Ionophore | K+ Preference | Na+ Preference | Cs+ Preference |

| This compound | High | Lower | Transported |

| Monensin | Lower | High | Transported |

| Nigericin | High | Lower | Transported |

Note: This table is a generalized representation based on reported selectivities of these ionophores. Specific experimental conditions can influence observed preferences.

While primarily known for its monovalent cation transport, the interaction of this compound with divalent cations has also been considered. Some studies on related polyether ionophores suggest that their affinity for divalent cations like Sr²⁺, Ca²⁺, and Mg²⁺ is significantly lower compared to monovalent ions. nih.gov The ability of polyether ionophores to transport divalent cations across lipid bilayers has been noted. googleapis.comgoogle.com The interaction of divalent cations with lipid membranes themselves can also influence membrane properties and ion translocation. d-nb.infoepfl.chuni-saarland.de

The translocation of ions facilitated by this compound across lipid membranes is generally understood to occur via a mobile carrier mechanism. In this model, the ionophore encapsulates the ion, forming a neutral or charged complex that can diffuse through the hydrophobic core of the lipid bilayer. nih.gov For carboxylic ionophores like this compound, the transport often involves an exchange mechanism, such as the antiport of a cation for a proton (H+). wikipedia.orgresearchgate.net This exchange contributes to the electroneutral transport of ions. wikipedia.org

Studies on lipid membranes containing this compound have investigated the kinetics of ion transport, such as potassium self-diffusion fluxes, which are influenced by factors like pH. nih.gov The pH can affect the protonation state of the carboxylic group of the ionophore, thereby influencing its ability to bind and transport cations. The transport involves the association and dissociation of the antibiotic with cations or protons at the membrane interfaces, followed by the translocation of the complex across the bilayer. nih.gov

Cellular and Subcellular Targets

The ionophoric activity of this compound leads to disruptions in ion gradients, impacting the function of various cellular and subcellular components.

This compound's ability to transport ions across the plasma membrane can directly affect its integrity and function. By altering the transmembrane ion balance, particularly the Na+/K+ gradient, this compound can perturb the electrochemical potential across the membrane. nih.gov This disruption can impact processes dependent on these gradients, such as nutrient transport and maintaining cell volume. While ionophores are known to affect plasma membrane potential and can influence membrane lipid organization, it is important to note that some ionophore effects may not be solely attributable to their direct ionic or electrical properties. nih.gov The lipophilic nature of polyether ionophores allows them to easily penetrate cellular membranes. nih.gov

Mitochondria are particularly susceptible to the effects of ionophores due to their crucial role in maintaining ion homeostasis and energy production. This compound has been shown to affect ion transport and ATPase activity in mitochondria. mdpi.comnih.gov Studies on rat liver mitochondria have demonstrated that this compound can influence the transport and oxidation of substrates like glutamate (B1630785). dntb.gov.ua It can also affect the efflux of potassium and glutamate from mitochondria. nih.gov

Research findings indicate that this compound can decrease the inhibition of phosphate (B84403) transport by N-ethylmaleimide (NEM) in mitochondria, similar to other ionophores of the nigericin group. nih.gov This effect is correlated with a decrease in the incorporation of [¹⁴C]-NEM. nih.gov The variability in the reactivity of sulfhydryl groups, which can be targeted by NEM, may be related to the control of their accessibility by the transmembrane pH gradient, a gradient that can be affected by ionophores like this compound. nih.gov

Furthermore, this compound has been suggested to have an uncoupler-like effect on mitochondrial oxidative phosphorylation, potentially leading to an increased consumption of oxygen, as observed in studies on octanoate (B1194180) oxidation in cultured myocardial cells. snmjournals.org

A summary of research findings on this compound's effects on mitochondria is presented below:

| Effect | Observation | Cited Source |

| Influence on ion transport and ATPase activity | Affects these processes in mitochondria. | mdpi.comnih.gov |

| Modulation of glutamate transport/oxidation | Affects transport and oxidation of glutamate in rat liver mitochondria. | dntb.gov.ua |

| Impact on K+ and glutamate efflux | Causes efflux of K+ and glutamate from rat liver mitochondria. | nih.gov |

| Effect on phosphate transport inhibition by NEM | Decreases inhibition of phosphate transport by NEM in mitochondria. | nih.gov |

| Uncoupler-like effect on oxidative phosphorylation | Suggested to cause increased oxygen consumption during octanoate oxidation. | snmjournals.org |

Impact on Intracellular Ion Homeostasis and Signaling Pathways

The ionophoric activity of this compound directly impacts the delicate balance of ions within cells, which in turn affects numerous cellular functions and signaling cascades. ontosight.ai

As a carboxylic ionophore, this compound can bind and transport cations such as K+, Na+, and Ca2+ across lipid membranes. nih.govontosight.ainih.gov Naturally occurring carboxylic ionophores generally exhibit a high affinity for K+ and Na+, with some, like lasalocid (B1674520), also forming complexes with Ca2+ and Mg2+. nih.gov The transport of these ions by this compound can lead to a disruption of their normal intracellular and extracellular concentration gradients. ontosight.ainih.gov Maintaining these gradients is essential for various cellular processes. nih.gov Studies on isolated working rat hearts have shown that this compound induces a strong and rapid increase in potassium concentration in the perfusate and a decrease in sodium, indicating its effect on ion distribution. nih.gov The ability of this compound, particularly in its monocesium salt form, to influence the intracellular concentration of essential ions like potassium, sodium, and calcium is crucial for maintaining cellular homeostasis and signaling pathways. ontosight.ai

The disruption of ion balance by this compound has significant consequences for cellular homeostasis and can impact various signaling pathways. ontosight.ai Alterations in intracellular ion concentrations, particularly Ca2+, can affect numerous cellular processes, including enzyme activity, neurotransmission, and muscle contraction. mdpi.comnih.gov The maintenance of specific intracellular and extracellular concentrations of Na+ and K+ is essential for cell function. nih.gov Non-zero net fluxes of K+, Na+, and Cl- ions can arise, indicating that a balanced ion distribution is not achieved under certain conditions, which can impact cellular volume and function. frontiersin.org Cellular signaling is a fundamental process that integrates various biological functions through multiple cascades and effector molecules. scientificarchives.com Dysregulation of ion signaling can contribute to altered cellular behavior and disease states. mdpi.comscientificarchives.com

Effects on Cellular Bioenergetics and Metabolism

This compound's influence extends to cellular bioenergetics and metabolism, particularly affecting oxidative processes. nih.govnih.gov

This compound has been shown to modulate oxidative metabolism in specific cell types, such as myocardial cells. nih.govnih.gov Experiments on cultured myocardial cells demonstrated that this compound significantly decreased the oxidation of [14C]octanoate (a fatty acid) while not significantly lowering [14C]glucose oxidation. nih.gov This suggests a differential impact on the utilization of different metabolic substrates. nih.gov In isolated working rat hearts, this compound led to a cardiac metabolic drift towards anaerobic glycolysis, indicating a partial inhibition of oxidative metabolism. nih.gov Myocardial cells primarily rely on oxidative metabolism for ATP production, utilizing fatty acids and glucose as main substrates. cvphysiology.com Alterations in cardiac metabolism, including changes in fatty acid and glucose oxidation rates, are associated with various heart conditions. globalcardiology.infonih.govnih.gov

While not explicitly stated as a direct uncoupler in the provided snippets, ionophores like this compound, by disrupting ion gradients across mitochondrial membranes, can indirectly affect mitochondrial oxidative phosphorylation. dntb.gov.ua Uncoupling agents function by transporting protons across the inner mitochondrial membrane, bypassing ATP synthase and dissipating the proton gradient as heat, thereby reducing ATP synthesis. researchgate.netslideshare.netnih.gov The ability of ionophores to transport cations across membranes, including the mitochondrial membrane, can interfere with the electrochemical gradients necessary for efficient oxidative phosphorylation. nih.govmdpi.com Some studies on other compounds have explored their uncoupling actions on mitochondria by affecting proton transport. researchgate.net

Research indicates that this compound can alter the pathways of fatty acid and glucose oxidation. nih.govnih.gov In cultured myocardial cells, this compound significantly decreased fatty acid oxidation. nih.gov Similarly, in isolated working rat hearts, a metabolic shift towards anaerobic glycolysis was observed, consistent with a partial inhibition of oxidative metabolism which includes both fatty acid and glucose oxidation. nih.gov Fatty acid oxidation is a major source of ATP in the heart, although the heart can adapt to utilize glucose more extensively depending on availability. cvphysiology.comnih.gov Alterations in the balance between fatty acid and glucose oxidation are implicated in various metabolic disorders and heart diseases. nih.govnih.govpaulogentil.comresearchgate.netfrontiersin.org

Detailed research findings on the impact of this compound on fatty acid and glucose oxidation in cultured myocardial cells are summarized in the table below:

| Substrate | Control (Mean ± SD) | This compound Treated (Mean ± SD) | Change (%) | p-value |

| [14C]Octanoate Oxidation | Baseline | -50 ± 16% | -50 | < 0.01 |

| [14C]Glucose Oxidation | Baseline | -11 ± 12% | -11 | Not significant |

Note: Data derived from research on cultured myocardial cells. nih.gov

The observed decrease in fatty acid oxidation suggests that this compound may interfere with the metabolic pathways responsible for breaking down fatty acids for energy. nih.gov The less significant effect on glucose oxidation indicates a potential selectivity in its metabolic modulation. nih.gov

Molecular Interactions with Biological Macromolecules

The ionophoric activity of this compound involves interactions with biological macromolecules, particularly components of cell membranes. ontosight.ainih.gov These interactions facilitate the movement of ions across the lipid bilayer. ontosight.ainih.gov

Binding Studies with Membrane Components

As a carboxylic ionophore, this compound integrates into lipid bilayers, mediating the exchange of monovalent cations across membranes. nih.gov This mechanism is exemplified by the exchange of sodium ions and protons by monensin, another carboxylic ionophore. nih.gov Studies on the transport of potassium ions across planar lipid membranes by this compound have been conducted, investigating the equilibrium state and self-diffusion K+ fluxes. capes.gov.br The amphiphilic nature of ionophores like this compound allows their adsorption or insertion into lipid bilayers. frontiersin.org The hydrophilic portion of such molecules can interact with the polar headgroups at the membrane interface, while the lipophilic part interacts with the hydrophobic core of the membrane. frontiersin.org

Potential Interactions with Proteins or Nucleic Acids (if relevant research exists)

While the primary mechanism of this compound is its ionophoric activity involving membrane lipids, research suggests potential indirect interactions or effects related to proteins and nucleic acids, often in the context of enhancing the activity of other agents. Carboxylic ionophores, including this compound, have been shown to potentiate the cytotoxic effects of targeted protein toxins, such as immunotoxins. nih.govkarger.com This potentiation may involve increasing intralysosomal pH by exchanging K+ and H+ across vesicle membranes, potentially inhibiting protein degradation and creating a more permissive environment for toxins to escape into the cytosol. nih.govkarger.com this compound, along with other carboxylic ionophores like lasalocid and nigericin, enhanced the activity of a T101-RTA immunotoxin significantly. nih.gov

While some polyether ionophores have been found to be potential regulators of lipid metabolism or inhibitors of DNA synthesis mdpi.com, specific detailed research directly linking this compound to binding or direct interaction with proteins or nucleic acids as a primary mechanism of action was not prominently found within the scope of this search. The observed effects related to proteins appear to be indirect, modulating cellular processes that then impact the efficacy of other protein-based agents.

Pharmacological Profile and Biological Activities Preclinical Research Focus

Antimicrobial Activity

Grisorixin has demonstrated notable activity against a range of microorganisms, with a particular effectiveness against Gram-positive bacteria. nih.gov

Initial preclinical studies have established that this compound exhibits inhibitory effects against various Gram-positive bacteria. nih.gov However, detailed data from extensive susceptibility testing, including Minimum Inhibitory Concentration (MIC) values against a broad panel of specific Gram-positive bacterial species, are not widely available in the reviewed literature.

Table 1: Antimicrobial Spectrum of this compound Against Gram-Positive Bacteria

| Gram-Positive Bacterial Species | Reported Susceptibility Data (e.g., MIC in µg/mL) |

|---|---|

| Data not available in searched sources | Data not available in searched sources |

The primary mechanism underlying the antibacterial action of this compound is its function as a carboxylic ionophore. mdpi.commerckvetmanual.comresearchgate.net This mechanism involves the following key steps:

Complex Formation: this compound, a lipid-soluble molecule, forms a complex with monovalent cations, such as potassium ions (K+). rsc.org

Membrane Transport: This lipophilic complex is capable of traversing the lipid bilayer of the bacterial cell membrane.

Disruption of Ion Gradients: By facilitating the transport of these cations across the membrane, this compound disrupts the essential electrochemical gradients that are vital for numerous cellular processes. merckvetmanual.com

Cellular Homeostasis Disruption: The uncontrolled movement of ions leads to a collapse of the membrane potential, alterations in intracellular pH, and a disruption of cellular homeostasis. mdpi.com

Inhibition of Cellular Functions: This ultimately interferes with critical functions such as nutrient transport and energy production, leading to the inhibition of bacterial growth and, at higher concentrations, cell death. umn.edu

The rigid cell wall of Gram-positive bacteria prevents osmotic lysis, but the depletion of cellular energy reserves through the futile attempt to restore ionic balance is a key factor in the inhibitory action of ionophores like this compound. umn.edu

Antifungal Activity

In addition to its antibacterial properties, this compound has also been shown to possess antifungal activity. nih.gov

Preclinical investigations have indicated that this compound is active against various fungal species. nih.gov However, a comprehensive profile of its antifungal spectrum, including specific Minimum Inhibitory Concentration (MIC) values for different pathogenic fungi, is not detailed in the currently available scientific literature.

Table 2: Antifungal Spectrum of this compound

| Fungal Species | Reported Susceptibility Data (e.g., MIC in µg/mL) |

|---|---|

| Data not available in searched sources | Data not available in searched sources |

The antifungal mechanism of this compound is believed to be analogous to its antibacterial mode of action, stemming from its ionophoric properties. By complexing with and transporting monovalent cations across the fungal cell membrane, this compound disrupts the ionic equilibrium essential for fungal cell viability. This disruption of the electrochemical gradient across the fungal membrane interferes with vital cellular functions, ultimately leading to the inhibition of fungal growth.

Anticancer Activity: Mechanistic Investigations in Preclinical Models

The investigation into the anticancer properties of this compound is limited. Early research noted its effect on HeLa cells, a human cervical cancer cell line. nih.gov However, there is a lack of extensive preclinical studies in the public domain detailing the mechanistic aspects of its anticancer activity.

The potential for ionophores to act as anticancer agents is an area of active research. The proposed general mechanism for the anticancer effects of ionophores involves the disruption of ion homeostasis in cancer cells, which can lead to:

Induction of oxidative stress.

Disruption of mitochondrial function.

Induction of apoptosis or other forms of programmed cell death.

Detailed mechanistic investigations, including in vitro studies on various cancer cell lines to determine IC50 values and in vivo studies using animal models to assess tumor growth inhibition, have not been extensively reported for this compound itself. ijpbs.com

Table 3: Preclinical Anticancer Activity of this compound

| Cancer Cell Line/Preclinical Model | Reported Activity (e.g., IC50 in µM) | Observed Mechanism of Action |

|---|---|---|

| HeLa (Human Cervical Cancer) | Effect noted, but quantitative data not available in searched sources. nih.gov | Data not available in searched sources |

Lack of Specific Preclinical Research Data on this compound's Anticancer Profile

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific preclinical research data on the chemical compound this compound to generate a thorough and scientifically accurate article that adheres to the detailed pharmacological profile requested.

The user's instructions mandated a strict focus on this compound, with content structured around several key areas of preclinical cancer research, including its effects on cancer cell proliferation, glioblastoma stem cells, apoptosis, the cell cycle, mitochondrial function, multidrug resistance, and synergistic effects with other agents.

While this compound is known as a polyether antibiotic belonging to the nigericin (B1684572) group of ionophores, and this class of compounds is recognized for its potential anticancer activities, specific studies detailing these effects for this compound itself are not available in the public research domain. Searches for in vitro studies on this compound's impact on cancer cell lines, its mechanisms of action such as inducing programmed cell death or mitochondrial dysfunction, and its potential to overcome drug resistance did not yield the specific findings necessary to populate the requested article outline.

Research in this area is more developed for other members of the nigericin group, such as Nigericin itself, for which there is published data on its effects on cancer cell viability, apoptosis, and other biological activities. However, due to the explicit instruction to focus solely on this compound, extrapolating findings from related but distinct compounds would be scientifically inappropriate and would violate the core requirements of the request.

Therefore, without dedicated preclinical studies on this compound's pharmacological profile in the context of cancer, it is not possible to provide the detailed, data-rich article as specified. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound in oncology.

Antiparasitic and Antiprotozoal Investigations

This compound belongs to the polyether ionophore class of antibiotics. nih.govagscientific.com This class of molecules is known to possess a broad spectrum of activity, and research has found that natural polyether ionophores exhibit properties such as antiparasitic and antiprotozoal activities. nih.govmdpi.com They are noted for their high potency against various infectious disease targets, including protozoa. tandfonline.com Polyether ionophores are used commercially in veterinary medicine as anticoccidials in poultry, targeting protozoa like Eimeria species. agscientific.comfrontiersin.org While the general class has established antiprotozoal effects, specific preclinical research data focusing solely on the antiparasitic or antiprotozoal activity of this compound itself is not extensively detailed in the reviewed literature. mdpi.comtandfonline.com

Other Investigational Biological Activities and Cellular Effects

Effects on Myocardial Function and Metabolism in Isolated Organs

Preclinical studies on anesthetized dogs and guinea pigs have revealed significant cardiovascular effects of this compound. In dogs, this compound demonstrated potent coronary vasodilator properties. nih.gov At lower doses (up to 60 micrograms/kg), it induced a substantial increase in coronary blood flow (CBF), with the maximum effect being a 390% increase at the 60 microgram/kg dose, without significantly affecting other cardiac parameters. nih.gov At higher doses (125-500 micrograms/kg), the coronary vasodilation was more sustained and was accompanied by strong inotropic (increased contractility) and hypertensive (increased blood pressure) effects. nih.gov

Investigations into its effects on myocardial metabolism in guinea pigs showed that while this compound did not alter intramyocardial levels of ATP and ADP, it might affect creatine (B1669601) phosphate (B84403) concentrations, as suggested by an increase in inorganic phosphate levels. mdpi.com In studies using cultured myocardial cells, which isolate the cells from vascular influences, this compound was found to significantly decrease the oxidation of fatty acids. nih.gov Specifically, there was a 50% reduction in [14C]octanoate oxidation, while the oxidation of [14C]glucose was not significantly lowered. nih.gov This suggests a shift in the metabolic substrate preference of myocardial cells under the influence of the compound. nih.gov

Studies on Thallium-201 Distribution in Myocardial Cells

This compound has been shown to significantly influence the distribution of Thallium-201 (Tl-201) in the myocardium, a property investigated for its potential in myocardial imaging. nih.gov In in-vivo studies with dogs, pretreatment with this compound increased the myocardial uptake of Tl-201 in a dose-dependent manner. nih.gov The optimal dose for this effect was found to be 60 microgram/kg, which improved the myocardial-to-background ratio from 1.92 in control animals to 4.45. nih.gov This enhanced uptake in live animals is primarily attributed to the compound's potent coronary vasodilator effect, which increases blood flow to the heart muscle. nih.govnih.gov In guinea pigs, a 500 microgram/kg dose resulted in a 35% increase in Tl-201 uptake by the heart compared to controls. nih.gov

However, studies on cultured myocardial cells, which are isolated from circulatory effects, revealed a different direct cellular action. nih.gov In this model, this compound was found to decrease the intracellular concentration of Tl-201. The intra/extracellular ratio of Tl-201 concentrations dropped from 40 in control cells to 17 when this compound was administered with Tl-201, and to 19 when administered before Tl-201. nih.gov This indicates that the beneficial effects on Tl-201 uptake observed in vivo are likely an indirect consequence of the strong coronary dilatation rather than a direct cellular effect promoting uptake. nih.gov

| Parameter | Control | This compound (60 µg/kg) | This compound (500 µg/kg) |

| Max. Coronary Blood Flow Increase | - | +390% | - |

| Myocardial-to-Background Ratio | 1.92 | 4.45 | - |

| Increase in Heart Tl-201 Uptake | - | - | +35% |

Data derived from in-vivo studies in dogs and guinea pigs. nih.govnih.gov

| Parameter | Control | This compound + Tl-201 | This compound then Tl-201 |

| Tl-201 Intra/Extra-cellular Ratio | 40 +/- 10 | 17 +/- 6 | 19 +/- 5 |

| [14C]octanoate Oxidation Change | - | -50% | - |

| [14C]glucose Oxidation Change | - | -11% (not significant) | - |

Data derived from studies on cultured myocardial cells. nih.gov

Investigations into K+ and Glutamate (B1630785) Efflux in Rat Liver Mitochondria

This compound is a monocarboxylic ionophore that demonstrates a significant preference for complexing with monovalent cations, particularly potassium (K+). mdpi.com Its ionophoric properties enable it to modify the permeability of biological membranes to these cations. mdpi.com Research on isolated rat liver mitochondria has shown that this compound's strong affinity for K+ allows it to catalyze the efflux of potassium ions from the mitochondrial matrix. mdpi.com This efflux of positively charged K+ ions is proposed to then cause a secondary loss of negative charges from the mitochondria in the form of glutamate, to maintain charge balance. nih.gov Therefore, this compound induces both K+ and glutamate efflux from rat liver mitochondria, an effect directly correlated with its ionophoric properties. nih.gov

Research on Metabolic Pathways and Cellular Response

The primary cellular response to this compound stems from its function as an ionophore, which alters intra- and extracellular ionic concentrations. nih.gov This disruption of ion gradients is the underlying mechanism for many of its biological effects. agscientific.com Studies suggest its cardiovascular actions are mediated through at least two pathways: a partial release of catecholamines and a nonadrenergic mechanism involving its direct effect on ion concentrations. nih.gov The latter is supported by the fact that the beta-blocker propranolol only partly reduces the compound's effects. nih.gov

On a metabolic level, this compound influences cellular energy pathways. In myocardial cells, it selectively reduces the oxidation of fatty acids while leaving glucose oxidation largely unchanged, indicating an alteration in substrate utilization. nih.gov In rat liver mitochondria, its ability to induce potassium and glutamate efflux points to a direct impact on mitochondrial function and ion homeostasis. nih.gov The loss of intramitochondrial potassium can affect mitochondrial membrane potential and subsequent metabolic processes like ATP synthesis. nih.gov

Structure Activity Relationship Sar Studies

Design and Synthesis of Grisorixin Analogues and Derivatives

The synthesis of this compound analogues is a key step in probing its SAR. Modifications have been focused on various parts of the molecule, including the carboxylic acid group and the hydroxyl groups, to generate derivatives with altered physicochemical properties.

One notable derivative is This compound methyl ester , which has been isolated from the Algerian soil-living Streptomyces youssoufiensis SF10 strain. While it has also been reported as a product of the chemical oxidation of this compound, its natural occurrence is also established. nih.gov The synthesis of this derivative involves the esterification of the carboxylic acid group of this compound.

Another key derivative is dihydrothis compound . nih.gov The synthesis of this analogue involves the reduction of a specific ketone group within the this compound molecule. The chemical oxidation of this compound methyl ester has also been shown to yield several oxidation products, further expanding the library of derivatives for SAR studies. nih.gov

While extensive libraries of diverse this compound analogues are not widely reported, the synthesis of derivatives of similar natural products, such as griseofulvin (B1672149), provides insights into potential synthetic strategies. nih.govnih.gov These strategies often involve reactions such as demethylation, ammonolysis, methylation, nitration, acylation, reduction, and chlorination to create a diverse set of molecules for biological evaluation. nih.govresearchgate.net

Table of Synthesized this compound Derivatives and Related Compounds

| Compound | Modification from this compound | Synthetic Approach | Reference(s) |

| This compound Methyl Ester | Esterification of the carboxylic acid group | Isolation from S. youssoufiensis or chemical oxidation | nih.gov |

| Dihydrothis compound | Reduction of a ketone group | Chemical reduction | nih.gov |

| Oxidation Products | Oxidation of the this compound backbone | Chemical oxidation of this compound methyl ester | nih.gov |

Impact of Structural Modifications on Ionophoric Selectivity

This compound's primary mode of action is its ability to transport cations across biological membranes. Structural modifications can significantly alter this ionophoric property, particularly its selectivity for different cations.

Studies comparing this compound with its derivative, dihydrothis compound , have shown that the latter exhibits a lowered discrimination power for alkali cations. nih.gov While still functioning as a carboxylic ionophore, the modification impacts its ability to selectively bind and transport specific ions. This suggests that the region of the molecule that was modified is important for maintaining high selectivity.

In a comparative study with the related ionophore alborixin (B1207266), a derivative called hexahydroalborixin was found to have completely lost its complexing properties. nih.gov This highlights the critical role of specific structural features in the ion-binding pocket for maintaining ionophoric activity. Any significant alteration to this region can lead to a drastic reduction or complete loss of function.

The order of selectivity for the association of salts with this compound has been determined to be Ag⁺ > Tl⁺ > K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺, with association constants ranging from 10² to 10⁷. This demonstrates a clear preference for certain monovalent cations.

Correlation between Molecular Structure and Biological Activity Spectrum

The molecular structure of this compound and its analogues directly correlates with their spectrum of biological activity, which includes antibacterial, antifungal, and anticancer properties.

This compound itself shows activity against Gram-positive bacteria and fungi but is also associated with high toxicity. nih.gov This broad-spectrum antimicrobial activity is a hallmark of many polyether ionophores. The lipophilicity of these molecules is believed to play a role in their ability to insert into and disrupt bacterial cell membranes.

A significant finding in the SAR of this compound is the enhanced biological activity of its more lipophilic derivative, This compound methyl ester . This analogue demonstrated higher activity against glioblastoma stem cells compared to the sodium salt of the related ionophore nigericin (B1684572). nih.gov The increased lipophilicity of the methyl ester may facilitate its passage across the cell membrane, leading to higher intracellular concentrations and greater cytotoxic effects. This suggests that modulating the lipophilicity of this compound derivatives could be a viable strategy for enhancing their anticancer properties.

The general observation that polyether ionophores are more effective against Gram-positive than Gram-negative bacteria is attributed to the structural differences in their cell walls. The outer membrane of Gram-negative bacteria acts as a barrier, preventing the hydrophobic ionophores from reaching the cytoplasmic membrane.

Computational Chemistry Approaches to SAR

Computational chemistry offers powerful tools to investigate the SAR of this compound at a molecular level, providing insights that can guide the design of new analogues.

Density Functional Theory (DFT) has been employed to study the stereochemistry of this compound. Specifically, DFT calculations were used to investigate the relative stability of the epimeric forms of this compound and its close analogue, nigericin. nih.gov These calculations can provide valuable information on the most energetically favorable conformations of these molecules, which is crucial for understanding how they interact with cations and biological targets. By determining the relative stabilities of different stereoisomers, researchers can better understand why certain epimers may be more biologically active than others.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented, the principles of QSAR are highly applicable to the broader class of polyether ionophores. mdpi.com

QSAR models for antimicrobial agents typically use molecular descriptors that quantify various physicochemical properties, such as lipophilicity, electronic properties, and molecular shape. nih.gov For polyether ionophores, these models could be used to predict the antibacterial or antifungal activity of novel, unsynthesized analogues. By identifying the key molecular features that contribute to potent antimicrobial activity, QSAR can guide the design of new this compound derivatives with enhanced efficacy. mdpi.comnih.gov The development of reliable QSAR models requires a sufficiently large and diverse dataset of compounds with experimentally determined biological activities.

Advanced Research Methodologies in Grisorixin Studies

Cell Culture Models (In Vitro Research)

Cell culture models are fundamental tools in grisorixin research, allowing for controlled investigation of its effects on various cell types isolated from the complex environment of a whole organism. These models provide insights into cellular responses, ion transport mechanisms, and metabolic alterations induced by this compound. Studies have utilized cultured myocardial cells to examine the impact of this compound on oxidative metabolism and the distribution of ions like thallium-201. snmjournals.orgnih.gov

Two-Dimensional (2D) and Three-Dimensional (3D) Cell Cultures

Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are employed in biological research, offering different levels of complexity and physiological relevance. 2D cultures involve cells grown in a single layer on a flat surface, which is a cost-effective and straightforward approach suitable for high-throughput screening. biocompare.comupmbiomedicals.com However, 2D cultures often lack the critical microenvironmental cues, cell-to-cell interactions, and extracellular matrix components found in living tissues. biocompare.comupmbiomedicals.com

In contrast, 3D cell cultures, where cells grow in a three-dimensional space, often embedded within a matrix or forming spheroids, more closely mimic the architecture and interactions found in tissues and organs. biocompare.comupmbiomedicals.comnih.govinsphero.com This results in more in vivo-like cell interactions, morphology, and gene expression patterns, making 3D models potentially more predictive of in vivo responses. biocompare.comupmbiomedicals.com While 2D cultures have been used to study this compound's effects on cultured myocardial cells, investigating its impact in more physiologically relevant 3D models could provide a deeper understanding of its cellular mechanisms. snmjournals.orgnih.gov The transition to 3D systems for high-throughput applications, however, introduces technical challenges related to consistent and scalable production. biocompare.com

Ex Vivo Organ and Tissue Models

Ex vivo models, which involve the use of isolated organs or tissues maintained in a viable state outside the body, offer a bridge between in vitro studies and in vivo research. These models allow for the investigation of this compound's effects within a more complex biological context than cell cultures, while still providing a controlled environment.

Isolated Perfused Organ Systems (e.g., Rat Heart, Liver)

Isolated perfused organ systems, such as the isolated perfused rat heart or liver, are valuable ex vivo models for studying the effects of compounds like this compound on organ function and metabolism. nih.govcdnsciencepub.comadinstruments.comnih.gov These systems allow researchers to maintain organ viability and physiological conditions while introducing the compound of interest and monitoring various parameters.

Studies using isolated perfused working rat hearts have investigated the effects of this compound on myocardial function and metabolism under both normoxic and hypoxic conditions. nih.gov this compound at a concentration of 2.5 µM induced a transient stimulation of heart work, increasing heart rate and aortic flow. nih.gov It also led to an increase in coronary flow and a drop in myocardial creatine (B1669601) phosphate (B84403) levels. nih.gov The compound induced a rapid increase in potassium concentration and a decrease in sodium concentration in the perfusate, consistent with its ionophorous properties. nih.gov Under hypoxic conditions, this compound was observed to help maintain aortic flow and induce higher coronary dilation, although these effects were short-lasting. nih.gov The studies indicated a metabolic shift towards anaerobic glycolysis, suggesting partial inhibition of oxidative metabolism. nih.gov

Isolated perfused liver models are also used to investigate hepatic function, metabolism, and the effects of various substances. adinstruments.comnih.govcore.ac.uksci-hub.ru While the provided searches discuss the use of isolated perfused liver for studying other compounds and general liver function, specific detailed findings regarding this compound's effects in this model were not prominently featured. However, the methodology is well-established for assessing compound impact on liver physiology and metabolism. adinstruments.comnih.govcore.ac.uksci-hub.ru

Mitochondrial Isolation and Functional Assays

Mitochondrial isolation and functional assays are crucial for understanding the direct impact of compounds on mitochondrial respiration and energy production. This compound, as an ionophore, is known to affect ion transport across membranes, including potentially mitochondrial membranes. snmjournals.org

Studies on cultured myocardial cells treated with this compound have shown a significant decrease in fatty acid oxidation, suggesting an effect on mitochondrial oxidative metabolism. snmjournals.orgnih.gov This effect on octanoate (B1194180) oxidation was observed to be decreased by approximately 50% at a certain concentration of this compound. snmjournals.orgnih.gov The findings suggested that this compound might initially have an uncoupling effect on mitochondrial oxidative phosphorylation, followed by partial inhibition. snmjournals.org

Methods for isolating mitochondria from various tissues, including heart and liver, are well-established and can be coupled with functional assays to measure parameters like oxygen consumption, membrane potential, and ATP production. nih.govnih.govescholarship.orgfrontiersin.orgresearchgate.net These techniques allow for detailed investigation into how this compound influences mitochondrial function at a molecular level. nih.govnih.govescholarship.orgfrontiersin.orgresearchgate.net

Bioinformatics and Genomics Approaches

Bioinformatics and genomics approaches play an increasingly important role in natural product research, including studies on compounds like this compound which are often derived from microorganisms. These methods enable the analysis of genetic information to understand biosynthetic pathways, identify potential new compounds, and explore the biological context of this compound production.

Genome sequencing and bioinformatics tools, such as antiSMASH, are used to identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like polyether ionophores. researchgate.netunh.eduresearchgate.net Research has involved whole-genome sequencing of Streptomyces strains that produce this compound to identify the gene cluster involved in its biosynthesis. researchgate.net This allows for a deeper understanding of how this compound is synthesized at the genetic level. researchgate.net

Bioinformatics can also be used to explore the distribution of this compound biosynthetic genes in different microbial strains and to identify potential analogues or related compounds. researchgate.netunh.edu Genome mining techniques are employed to search for BGCs in publicly available genomic data or directly from sequenced microbial genomes. unh.eduisomerase.co.uk This can lead to the discovery of novel natural products or provide insights into the ecological roles of known compounds like this compound. researchgate.netunh.eduisomerase.co.uk

Furthermore, bioinformatics can be applied to analyze data from other research methodologies, such as transcriptomics or proteomics data from cell culture or ex vivo studies, to gain a more comprehensive understanding of the cellular and molecular pathways affected by this compound. nih.gov

Data Table:

| Model System | Key Findings Related to this compound | Relevant Parameters Measured | Citations |

| Cultured Myocardial Cells (2D) | Decreased intracellular concentration of thallium-201; Decreased fatty acid oxidation. | Thallium-201 intra/extracellular ratio; 14CCO2 production from labeled substrates (glucose, octanoate). | snmjournals.orgnih.gov |

| Isolated Perfused Rat Heart | Transient stimulation of heart work (heart rate, aortic flow); Increased coronary flow; Drop in creatine phosphate; Increased perfusate potassium, decreased sodium; Metabolic shift towards anaerobic glycolysis. | Heart rate; Aortic flow; Coronary flow; Myocardial creatine phosphate; Perfusate ion concentrations (K+, Na+); Lactate production; Myocardial VO2. | nih.govcdnsciencepub.com |

| Isolated Mitochondria | Potential uncoupling and partial inhibition of oxidative phosphorylation; Decreased fatty acid oxidation. | Oxygen consumption; Membrane potential; ATP production (general methods); 14CCO2 production from labeled octanoate (in cell culture context). | snmjournals.orgnih.govnih.gov |

| Streptomyces Genome Analysis | Identification of this compound biosynthetic gene cluster. | Genomic sequences; Biosynthetic gene clusters. | researchgate.net |

Genome Mining for Biosynthetic Gene Clusters

Genome mining has become a crucial approach for identifying the biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like this compound. This method involves analyzing genomic data from producing organisms, such as Streptomyces species, to locate gene clusters that encode the necessary enzymes and regulatory elements for the biosynthesis of these complex molecules. Tools like antiSMASH and BAGEL are commonly used to predict the presence of such clusters based on characteristic enzymatic domains and genetic organization. researchgate.netfrontiersin.org

Studies have utilized genome mining to determine the gene cluster involved in this compound production in strains like Streptomyces platensis RTd22. researchgate.net Whole genome sequencing of this strain revealed numerous clusters related to secondary metabolite production, including those for polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), which are often involved in polyether biosynthesis. researchgate.netunh.edu Identifying the specific this compound BGC allows for further investigation into the enzymatic steps of its synthesis and provides potential avenues for genetic manipulation to produce analogues or improve yields. researchgate.net

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomic and proteomic analyses provide insights into the cellular responses to this compound exposure at the molecular level. Transcriptomics examines changes in gene expression, revealing which genes are upregulated or downregulated in the presence of the compound. This can indicate pathways affected by this compound, such as those involved in ion homeostasis, stress response, or membrane function. Proteomics, on the other hand, studies the changes in protein abundance and modification, offering a more direct view of the cellular machinery impacted by this compound.

While specific detailed studies on this compound using transcriptomics and proteomics were not extensively highlighted in the search results, these techniques are broadly applied in the study of ionophores and antibiotics to understand their mechanisms of action and the resistance mechanisms developed by exposed organisms. mdpi-res.commdpi-res.com For instance, transcriptomic and proteomic analyses have been used to characterize the response of bacteria to other antimicrobial compounds, providing a framework for how these methods could be applied to this compound to understand its cellular impact. mdpi-res.com

Spectroscopic and Crystallographic Techniques for Structural Elucidation

Spectroscopic and crystallographic techniques are fundamental for determining the precise three-dimensional structure of this compound and its complexes. These methods provide detailed information about the atomic arrangement, bonding, and conformation of the molecule, which is crucial for understanding its ion-binding properties and interactions.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can determine the connectivity of atoms and their spatial arrangement. ethz.ch Extensive NMR analysis, including techniques like 1D and 2D NMR, has been used to characterize the structure of this compound and its derivatives, such as this compound methyl ester. mdpi-res.comresearchgate.netindexcopernicus.com These studies provide detailed information about the chemical shifts, coupling constants, and NOE correlations, which are essential for confirming the proposed structure and understanding its conformational preferences. ethz.ch

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain information about its fragmentation pattern. This technique involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio. jst.go.jpontosight.ai High-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) has been employed for the detection and identification of this compound and related polyethers in crude extracts from Streptomyces strains. mdpi-res.comresearchgate.nettandfonline.comunitn.itresearcher.life The fragmentation patterns observed in MS experiments can provide valuable clues about the substructures within the this compound molecule. semanticscholar.org

X-ray crystallography is considered the gold standard for determining the definitive three-dimensional structure of crystalline compounds at atomic resolution. wikipedia.organton-paar.com This technique involves diffracting X-rays through a crystal of this compound or its salt and analyzing the resulting diffraction pattern to reconstruct the electron density map and determine the positions of the atoms. wikipedia.organton-paar.com The crystal structures of this compound silver salt and thallium this compound monohydrate have been determined using X-ray crystallography. jst.go.jpcaltech.eduabu.edu.ng These structures provide crucial insights into the conformation of the this compound molecule in the solid state and how it interacts with ions, revealing the coordination environment around the bound metal ion.

Electrochemical and Membrane Transport Assays

Electrochemical and membrane transport assays are essential for understanding how this compound functions as an ionophore. These techniques directly measure the ability of this compound to facilitate the movement of ions across lipid membranes.

Electrochemical methods, such as measuring membrane conductance and potential, can quantify the efficiency and selectivity of ion transport mediated by this compound. nih.govcapes.gov.bravinuty.ac.in Studies using planar lipid membranes have investigated the transport of potassium ions across membranes in the presence of this compound. nih.gov These experiments have shown that this compound facilitates potassium transport, and the rate of transport is influenced by factors such as pH, which affects the protonation state of the ionophore and the formation of the neutral complex with the cation. nih.govnih.gov

Membrane transport assays, including tracer flux measurements, are used to study the kinetics and mechanism of ion translocation. nih.gov Self-diffusion K+ fluxes across bilayer lipid membranes containing this compound have been measured to characterize the bilayer permeability at equilibrium. nih.gov These studies support a transport model where the neutral complex formed by this compound and the potassium ion translocates across the membrane, while the acidic form of this compound is involved in the turnover cycle. nih.gov The influence of pH on membrane conductance in the presence of this compound and other carboxylic carriers like alborixin (B1207266) and monensin (B1676710) has also been investigated, showing a pronounced maximum in conductance in the neutral pH range with potassium ions. nih.gov

Liquid Membrane Electrodes for Cation Discrimination